molecular formula C18H18Cl3FN4OS2 B2922113 2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1216514-09-8

2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2922113
CAS No.: 1216514-09-8
M. Wt: 495.84
InChI Key: BDHFDOQUXSJMDI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a structurally complex molecule featuring a thiophene carboxamide core linked to a fluorinated benzo[d]thiazol-piperazine moiety via an ethyl spacer. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmacological applications. Key structural elements include:

  • Thiophene carboxamide: A heterocyclic scaffold known for modulating electronic properties and binding interactions.
  • Piperazine-ethyl linker: Facilitates conformational flexibility and basicity, with the hydrochloride counterion improving aqueous solubility.

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS2.ClH/c19-14-10-11(16(20)28-14)17(26)22-4-5-24-6-8-25(9-7-24)18-23-15-12(21)2-1-3-13(15)27-18;/h1-3,10H,4-9H2,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFDOQUXSJMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways. For instance, it may influence pathways related to inflammation, pain, microbial infection, and tumor growth, among others.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels. These may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes such as inflammation, pain response, microbial defense, and tumor growth.

Biological Activity

The compound 2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride (CAS Number: 1216514-09-8) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, including dichloro, piperazine, thiophene, and a fluorobenzo[d]thiazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H18Cl3FN4OS2C_{18}H_{18}Cl_3FN_4OS_2, with a molecular weight of approximately 495.8 g/mol. The presence of diverse functional groups suggests varied biological interactions.

PropertyValue
Molecular FormulaC18H18Cl3FN4OS2C_{18}H_{18}Cl_3FN_4OS_2
Molecular Weight495.8 g/mol
CAS Number1216514-09-8

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines. In vitro studies demonstrated that such compounds can inhibit cell proliferation in cancer models by targeting specific pathways involved in tumor growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as a kinase inhibitor, which is crucial for regulating cell division and survival. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are often linked to enhanced bioactivity against cancer cells .

Inhibition Studies

In vitro assays have been conducted to evaluate the compound's inhibitory effects on various kinases and other proteins involved in cellular signaling pathways. For example, studies have shown that related compounds can inhibit RET kinase activity, which is implicated in several cancers. The IC50 values for these inhibitors ranged from sub-micromolar to micromolar concentrations, indicating potent biological activity .

Case Studies

  • Study on Fluorobenzo[d]thiazole Derivatives : A series of fluorobenzo[d]thiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the benzothiazole structure can enhance biological efficacy .
  • Piperazine-Based Compounds : Research focused on piperazine derivatives revealed their potential as effective agents against various cancers. The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these compounds.

Scientific Research Applications

2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound with a structure incorporating dichloro, piperazine, thiophene, and a fluorobenzo[d]thiazole moiety. As a hydrochloride salt, it exhibits enhanced solubility and stability in aqueous solutions. The compound's structural features suggest potential applications in medicinal chemistry, where it may contribute to various biological activities.

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Medicinal Chemistry The compound may be used in medicinal chemistry because of its diverse structural features that may contribute to various biological activities.
  • Anti-cancer agent Research indicates that 2,4-dichloro-5-fluorobenzo[d]thiazole exhibits a range of biological activities and it has been studied for its potential as an anticancer agent, with derivatives showing significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cell proliferation and apoptosis.
  • Antimicrobial and anti-inflammatory Compounds within this class have demonstrated antimicrobial and anti-inflammatory properties, making them valuable in therapeutic applications.

Chemical Reactions

The synthesis and reactivity of this compound can be explored through several chemical transformations:

  • Deaminative chlorination The deaminative chlorination of aminoheterocycles can introduce chlorine substituents onto the aromatic systems present in the compound. This reaction involves converting amino groups into chlorinated derivatives using reagents like phosphorus oxychloride or other chlorinating agents.
  • Nucleophilic substitution reactions The compound may undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles depending on the reaction conditions and the presence of suitable leaving groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Moieties

Compound Class Core Structure Key Substituents Functional Groups Identified
Target Compound Thiophene carboxamide 2,5-Dichloro, fluorobenzo[d]thiazol Amide, piperazine, thiazole, Cl, F
Triazole-thiones [1,7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl, NH
Thiazol derivatives [5] Thiazole Hydroperoxypropan-2-yl, methyl Thiazole, urea, hydroperoxy

Key Observations :

  • The target compound’s thiophene carboxamide contrasts with the 1,2,4-triazole core in compounds [7–9], which exhibit tautomerism between thione and thiol forms. The absence of tautomerism in the target compound may confer greater stability .
  • Unlike thiazol derivatives in , which feature hydroperoxy and methyl groups, the fluorobenzo[d]thiazol in the target compound likely enhances electron-deficient character, influencing receptor binding and resistance to oxidative metabolism .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Property Target Compound (Inferred) Triazole-thiones [7–9] Thiazol Derivatives
IR νC=S (cm⁻¹) Not detected (amide-dominated) 1247–1255 N/A (thiazole C-S not highlighted)
IR νNH (cm⁻¹) ~3278–3414 (amide NH) 3278–3414 N/A
NMR Chemical Shifts Piperazine δ ~2.5–3.5 ppm Phenylsulfonyl δ ~7.5–8.0 ppm Thiazole δ ~7.0–8.5 ppm

Key Observations :

  • The target compound’s amide NH and piperazine protons would dominate its NMR profile, differing from the phenylsulfonyl signals in triazole-thiones .
  • IR data from triazole-thiones confirm the absence of C=O bands post-cyclization, a trend likely mirrored in the target compound’s synthesis .

Bioactivity and Pharmacological Implications

While bioactivity data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Triazole-thiones : These compounds exhibit antimicrobial and antifungal activities attributed to the thione sulfur’s nucleophilic reactivity . The target compound’s amide and thiazole groups may instead favor kinase or receptor antagonism.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step heterocyclization reactions. Key steps include:

  • Thiazole ring formation : Chloroacylation followed by cyclization with thioamides or thioureas, as seen in analogous thiazole derivatives .
  • Piperazine coupling : Reacting the fluorobenzo-thiazole intermediate with a piperazine derivative under reflux in polar aprotic solvents like acetonitrile or DMF .
  • Carboxamide linkage : Using carbodiimide-based coupling agents to attach the thiophene-carboxamide moiety. Purification often involves recrystallization or column chromatography, with structural confirmation via 1H^1H/13C^{13}C NMR and IR spectroscopy .

Q. How is the structural identity of the compound confirmed post-synthesis?

Methodological approaches include:

  • NMR spectroscopy : Assigning peaks for aromatic protons (e.g., fluorobenzo-thiazole at δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C18_{18}H17_{17}Cl2_2FN4_4O2_2S·HCl).
  • Elemental analysis : Confirming Cl and F content via combustion analysis .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general guidelines include:

  • PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use of fume hoods during synthesis due to potential HCl gas release during salt formation.
  • Waste disposal : Segregation of halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

  • Solvent screening : Testing DMF vs. DMSO for piperazine coupling efficiency .
  • Catalyst use : Adding triethylamine to enhance cyclization rates in thiazole formation .
  • Temperature control : Lowering reaction temperatures (e.g., 40°C) to reduce byproducts in carboxamide coupling .
  • Design of Experiments (DOE) : Applying split-plot designs to evaluate interactions between variables (e.g., solvent, catalyst, time) .

Q. What methodologies resolve discrepancies in solubility and stability data across studies?

Conflicting data can be addressed via:

  • Standardized protocols : Using USP buffers (pH 1.2–7.4) for solubility testing under controlled conditions.
  • Orthogonal analytics : Combining HPLC (for purity) with dynamic light scattering (DLS) to detect aggregation .
  • Forced degradation studies : Exposing the compound to heat/light/humidity and monitoring stability via NMR or LC-MS .

Q. How can computational modeling predict the compound’s environmental fate?

Computational tools include:

  • QSAR models : Estimating biodegradation potential using substituent descriptors (e.g., halogen and piperazine groups) .
  • Molecular dynamics simulations : Predicting soil adsorption coefficients (Koc_{oc}) based on hydrophobicity (logP) .
  • Ecotoxicity profiling : Cross-referencing with databases for structurally similar thiazole derivatives .

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial activity?

Key approaches involve:

  • Analog synthesis : Modifying the fluorobenzo-thiazole or piperazine moieties to assess impact on MIC values .
  • In vitro assays : Testing against Gram-positive/negative bacterial panels with controls (e.g., ciprofloxacin).
  • Molecular docking : Mapping interactions with bacterial target proteins (e.g., DNA gyrase) using software like AutoDock .

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